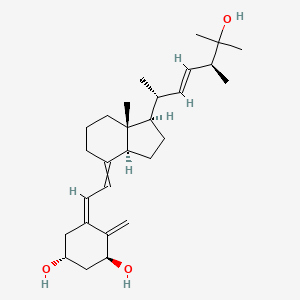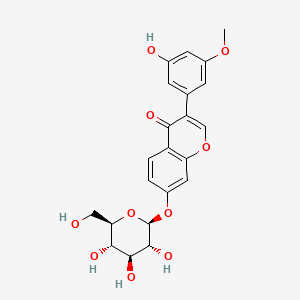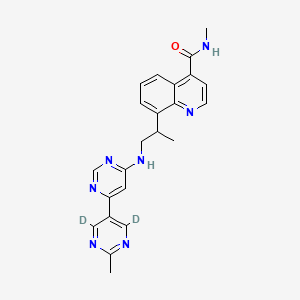
Argatroban, 21R-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Argatroban monohydrate is a synthetic direct thrombin inhibitor derived from L-arginine. It is primarily used as an anticoagulant for the prevention and treatment of thrombosis in patients with heparin-induced thrombocytopenia. This compound is known for its ability to inhibit thrombin-catalyzed or -induced reactions, including fibrin formation, activation of coagulation factors, and platelet aggregation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of argatroban monohydrate involves the preparation of (2R,4R)-1-[NG-nitro-N2-(3-methyl-8-quinolinesulphonyl)-L-arginyl]-4-methyl-2-piperidine carboxylic acid. This intermediate is then treated to obtain argatroban monohydrate. The process includes crystallization from a solvent mixture of methanol and water, followed by purification steps to achieve high yield and purity .
Industrial Production Methods: Industrial production of argatroban monohydrate typically involves a continuous synthesis process or an intermediate step of isolating purified argatroban. The process ensures the production of argatroban monohydrate with specific physico-chemical characteristics suitable for use as an active pharmaceutical ingredient .
Analyse Chemischer Reaktionen
Types of Reactions: Argatroban monohydrate undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions include various derivatives of argatroban, which may have different pharmacological properties and applications .
Wissenschaftliche Forschungsanwendungen
Argatroban monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying thrombin inhibition and related biochemical pathways.
Biology: Investigated for its effects on cellular processes and interactions with various biomolecules.
Medicine: Widely used in clinical settings for the treatment of thrombosis and related conditions. .
Wirkmechanismus
Argatroban monohydrate exerts its anticoagulant effects by selectively inhibiting thrombin. It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin and inhibiting the activation of coagulation factors V, VIII, and XIII, as well as protein C and platelet aggregation. This inhibition is reversible and highly selective, with an inhibitory constant (Ki) of 0.04 µM .
Vergleich Mit ähnlichen Verbindungen
Bivalirudin: Another direct thrombin inhibitor used in similar clinical settings.
Lepirudin: A recombinant hirudin derivative that also inhibits thrombin.
Dabigatran: An oral direct thrombin inhibitor used for preventing stroke and systemic embolism in patients with non-valvular atrial fibrillation
Uniqueness of Argatroban Monohydrate: Argatroban monohydrate is unique due to its rapid onset of action, short half-life, and reversible binding to thrombin. Unlike some other thrombin inhibitors, it is metabolized in the liver, making it suitable for patients with renal dysfunction .
Eigenschaften
CAS-Nummer |
1379603-43-6 |
|---|---|
Molekularformel |
C23H38N6O6S |
Molekulargewicht |
526.7 g/mol |
IUPAC-Name |
(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(3R)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C23H36N6O5S.H2O/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19;/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26);1H2/t14-,15-,17+,18-;/m1./s1 |
InChI-Schlüssel |
AIEZTKLTLCMZIA-VJCHTHLQSA-N |
Isomerische SMILES |
C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NC[C@@H](C3)C.O |
Kanonische SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-[4-[(3-Isothiocyanatophenyl)carbamothioylamino]butylcarbamothioylamino]phenyl] thiocyanate](/img/structure/B11935461.png)
![N-[[1-[5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]-1-benzofuran-4-carboxamide](/img/structure/B11935467.png)
![2-[[(3R)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol;hydrochloride](/img/structure/B11935478.png)


![4-[4,5-Bis[4-(dimethylamino)phenyl]-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B11935490.png)
![2-[2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate](/img/structure/B11935498.png)
![(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chroman-4-one](/img/structure/B11935512.png)




